Acid-Catalyzed Hydrolysis: TIPS Exhibits 35-Fold Greater Stability than TBDMS and >10,000-Fold Greater than TMS
The TIPS ether in 1,3-bis[tri(propan-2-yl)silyloxy]propan-2-ol is 35 times more resistant to acid-catalyzed hydrolysis than the corresponding TBDMS (TBS) ether and approximately 700,000 times more stable than a TMS ether. The widely accepted relative stability scale for silyl ethers under acidic conditions, derived from hydrolysis rate measurements, ranks as follows: TMS (1) < TES (64) < TBS/TBDMS (20,000) < TIPS (700,000) < TBDPS (5,000,000) [1]. This hierarchy is corroborated by the Gelest technical reference on silicon-based blocking agents [2]. The practical consequence, as noted by Cunico and Bedell, is that 'the rate difference between the TBDMS ether and the TIPS derivative is such so as to make only the TIPS group acceptable if acidic conditions needed for the purpose of other transformations must be maintained for more than a minute or so' [3].
| Evidence Dimension | Relative stability toward acid-catalyzed hydrolysis (normalized to TMS = 1) |
|---|---|
| Target Compound Data | TIPS ether: 700,000 (relative to TMS = 1) |
| Comparator Or Baseline | TMS = 1; TES = 64; TBDMS/TBS = 20,000; TBDPS = 5,000,000 |
| Quantified Difference | TIPS is 35× more stable than TBDMS; 10,937× more stable than TES; 700,000× more stable than TMS |
| Conditions | Acid-catalyzed hydrolysis rate comparison; silyl ethers of primary and secondary alcohols; compiled from multiple primary studies and authoritative reviews |
Why This Matters
This stability differential directly determines whether a protected glycerol intermediate survives acidic transformations (e.g., acetal cleavage, ester hydrolysis, glycosylation) without premature deprotection, making TIPS the minimum acceptable choice for multi-step syntheses involving acidic conditions.
- [1] Wikipedia contributors. Silyl ether – Relative stability. Wikipedia, The Free Encyclopedia. Available at: https://en.wikipedia.org/wiki/Silyl_ether (accessed 2026). View Source
- [2] Gelest, Inc. Silicon-Based Blocking Agents – Deprotection of Silyl Ethers. Technical Brochure, 2021. Available at: https://technical.gelest.com/brochures/silicon-based-blocking-agents/deprotection-of-silyl-ethers/ (accessed 2026). View Source
- [3] Cunico, R. F.; Bedell, L. The Triisopropylsilyl Group as a Hydroxyl-Protecting Function. J. Org. Chem. 1980, 45 (23), 4797–4798. DOI: 10.1021/jo01311a053. View Source
